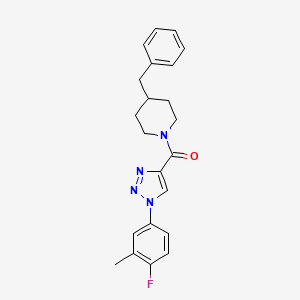

(4-benzylpiperidin-1-yl)(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-benzylpiperidin-1-yl)(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O and its molecular weight is 378.451. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit key enzymes and interact with various receptors, leading to a range of biological effects .

Biochemical Pathways

Similar compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Pharmacokinetics

Similar compounds have shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds have shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Actividad Biológica

The compound (4-benzylpiperidin-1-yl)(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule with a complex structure that suggests potential biological activity. Its unique arrangement includes a piperidine ring substituted with a benzyl group and a triazole moiety attached to a fluoro-methylphenyl group. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, pharmacological profiles, and potential therapeutic applications.

- Molecular Formula : C22H23FN4O

- Molecular Weight : 378.451 g/mol

- InChI Key : InChI=1S/C22H23FN4O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for further study. The synthetic pathway includes the formation of the triazole ring and the introduction of substituents that influence the compound's pharmacological properties.

1. Pharmacological Profiles

Preliminary studies suggest that this compound may exhibit various pharmacological effects. Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict its potential therapeutic uses. The predicted profiles indicate possible activities against several biological targets.

2. Antitumor Activity

Research indicates that compounds with similar structures have demonstrated antitumor effects through mechanisms such as ERK blockade and downregulation of CD44 in malignant cells. For instance, studies involving related compounds have shown significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound may possess similar properties .

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against specific enzymes relevant to cancer and neurodegenerative diseases. For example, derivatives of piperidine have been explored for their inhibitory effects on monoamine oxidases (MAOs) and cholinesterases, which are critical in neuropharmacology .

Antitumor Effects

A study investigated the effects of related compounds on malignant pleural mesothelioma (MPM) cells. The combination of trametinib and 4-methylumbelliferone showed enhanced antiproliferative activity compared to individual treatments. This finding highlights the importance of exploring combinations involving this compound for potential synergistic effects in cancer therapy .

Enzyme Activity

In another study focusing on tyrosinase inhibitors—important in skin pigmentation disorders—compounds structurally related to this compound showed promising results as competitive inhibitors with low cytotoxicity against melanoma cells .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of this compound is C19H22FN5O, with a molecular weight of approximately 365.41 g/mol. The structure includes a piperidine ring, a triazole moiety, and a benzyl group, contributing to its biological activity.

Pharmacological Applications

-

Antimicrobial Activity :

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, some synthesized piperidine derivatives showed promising in vitro activity against various bacterial strains and fungal pathogens . The presence of the triazole ring may enhance these properties due to its known effects on microbial metabolism. -

Antiviral Properties :

Piperidine derivatives have been explored for their antiviral activities, particularly against HIV. For example, compounds with structural similarities to (4-benzylpiperidin-1-yl)(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone have demonstrated improved efficacy against HIV reverse transcriptase . This suggests that the compound may serve as a lead structure for developing new antiviral agents. -

Pain Management :

Some piperidine derivatives are being investigated for their analgesic properties. Compounds similar to this one have been reported to exhibit pain-relieving effects in preclinical studies . The mechanism may involve modulation of neurotransmitter systems or direct action on pain pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated several piperidine derivatives for their antimicrobial activity against bacterial and fungal pathogens. Among the tested compounds, those structurally related to this compound exhibited significant inhibition against Xanthomonas axonopodis and Fusarium solani, suggesting that modifications to the benzyl and triazole components can enhance efficacy .

Case Study 2: Antiviral Activity

In another investigation focused on HIV therapeutics, derivatives similar to this compound were synthesized and tested for their ability to inhibit HIV replication. Results indicated that specific substitutions on the piperidine ring improved activity against wild-type HIV strains, validating the potential of this class of compounds .

Propiedades

IUPAC Name |

(4-benzylpiperidin-1-yl)-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O/c1-16-13-19(7-8-20(16)23)27-15-21(24-25-27)22(28)26-11-9-18(10-12-26)14-17-5-3-2-4-6-17/h2-8,13,15,18H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOKLSWJIZQWKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.